molecular formula C16H16Cl2N2O B5504884 1-(2,4-dichlorophenyl)-3,6,6-trimethyl-1,5,6,7-tetrahydro-4H-indazol-4-one

1-(2,4-dichlorophenyl)-3,6,6-trimethyl-1,5,6,7-tetrahydro-4H-indazol-4-one

Cat. No. B5504884
M. Wt: 323.2 g/mol
InChI Key: MXIFDEWABPGBOL-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related heterocyclic compounds often involves hetero-cyclization reactions, as seen in compounds like 4-(4-chlorophenyl)-4,5-dihydro-1H-1,2,4-triazole-5-thione, where isothiocyanate and formic hydrazide are used (Yeo, Azizan, & Tiekink, 2019). These methodologies provide a foundation for synthesizing complex molecules, including the target compound, by facilitating the formation of the core structure through strategic chemical reactions.

Molecular Structure Analysis

The molecular structure of compounds similar to the target chemical is often confirmed through single crystal X-ray diffraction studies, as demonstrated by the structure elucidation of (2E)-1-(2,4-Dichlorophenyl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one (Mary et al., 2015). These studies provide crucial insights into the compound's conformation and electronic distribution, aiding in understanding its reactivity and interactions.

Chemical Reactions and Properties

The chemical reactions and properties of such compounds can be intricate, involving tautomerism and cycloaddition reactions. For instance, computational studies on tautomeric forms of 1,5,6,7-tetrahydro-4H-indazol-4-one derivatives reveal insights into the stability and reactivity of these molecules (Medina, López, & Claramunt, 2005). Such studies are vital for understanding the chemical behavior of the target compound.

Physical Properties Analysis

The physical properties, including crystal structure and intermolecular interactions, play a significant role in determining a compound's stability and solubility. Isostructural analysis and crystallography provide detailed information on molecular packing and potential hydrogen bonding interactions, influencing the compound's physical characteristics (Kariuki, Abdel-Wahab, & El‐Hiti, 2021).

Chemical Properties Analysis

Understanding the chemical properties of the compound involves examining its reactivity towards different reagents and conditions. For example, cycloaddition reactions, as studied in related compounds, offer insights into the potential reactivity and functional group transformations applicable to the target molecule (Ren, Kuang, & Li, 2018). These analyses are crucial for predicting the compound's behavior in various chemical environments.

Scientific Research Applications

Steric Hindrance and Ligand Design

Research on sterically encumbered systems, such as those involving phosphorus centers, highlights the importance of designing ligands that can support the synthesis of compounds with low-coordinate centers. This is crucial for creating materials with novel properties. For example, the synthesis and application of tetraarylphenyls demonstrate the potential for creating new materials through the strategic manipulation of molecular steric hindrance (Shah et al., 2000).

Molecular Docking and Biological Evaluation

In the field of medicinal chemistry, the discovery and optimization of compounds for biological applications, such as antagonists for the TRPA1 ion channel, involve intricate molecular design and evaluation. This process underscores the significance of molecular structure in developing compounds with specific biological activities (Rooney et al., 2014).

Corrosion Inhibition

The study of triazole derivatives for corrosion inhibition highlights the application of organic compounds in protecting metals against corrosion, demonstrating the intersection of organic chemistry with materials science. Such research points to the broader applications of organic compounds in industrial and engineering contexts (Lagrenée et al., 2002).

Synthesis and Structural Study

Investigations into the synthesis and structure of heterocyclic compounds, including tetrahydroindazolones, contribute to our understanding of molecular architecture and its impact on the properties and potential applications of these compounds (Claramunt et al., 2006).

Antitumor Activity

Research into cis-restricted combretastatin analogues, including triazole derivatives, showcases the ongoing search for novel anticancer agents. This underscores the role of chemical synthesis in developing new therapeutic options (Romagnoli et al., 2010).

properties

IUPAC Name

1-(2,4-dichlorophenyl)-3,6,6-trimethyl-5,7-dihydroindazol-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16Cl2N2O/c1-9-15-13(7-16(2,3)8-14(15)21)20(19-9)12-5-4-10(17)6-11(12)18/h4-6H,7-8H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXIFDEWABPGBOL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C2=C1C(=O)CC(C2)(C)C)C3=C(C=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16Cl2N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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1-(2,4-dichlorophenyl)-3,6,6-trimethyl-1,5,6,7-tetrahydro-4H-indazol-4-one
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1-(2,4-dichlorophenyl)-3,6,6-trimethyl-1,5,6,7-tetrahydro-4H-indazol-4-one
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1-(2,4-dichlorophenyl)-3,6,6-trimethyl-1,5,6,7-tetrahydro-4H-indazol-4-one
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1-(2,4-dichlorophenyl)-3,6,6-trimethyl-1,5,6,7-tetrahydro-4H-indazol-4-one
Reactant of Route 5
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1-(2,4-dichlorophenyl)-3,6,6-trimethyl-1,5,6,7-tetrahydro-4H-indazol-4-one
Reactant of Route 6
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1-(2,4-dichlorophenyl)-3,6,6-trimethyl-1,5,6,7-tetrahydro-4H-indazol-4-one

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.